molecular formula C8H5ClN2O2 B14854022 (2-Chloro-6-cyanopyridin-4-YL)acetic acid

(2-Chloro-6-cyanopyridin-4-YL)acetic acid

Cat. No.: B14854022
M. Wt: 196.59 g/mol
InChI Key: BXJAIDVIHKNRCU-UHFFFAOYSA-N
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Description

(2-Chloro-6-cyanopyridin-4-YL)acetic acid is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-cyanopyridin-4-YL)acetic acid typically involves the reaction of 2-chloro-6-cyanopyridine with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to complete the reaction. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-cyanopyridin-4-YL)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-6-cyanopyridin-4-YL)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-6-cyanopyridin-4-YL)acetic acid involves its interaction with specific molecular targets. The chloro and cyano groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-4-yl)acetic acid: Similar structure but lacks the chloro and cyano groups.

    2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid: Contains a thiazole ring instead of the chloro and cyano groups.

    2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid: Contains an imidazo[1,2-a]pyridine ring.

Uniqueness

(2-Chloro-6-cyanopyridin-4-YL)acetic acid is unique due to the presence of both chloro and cyano groups on the pyridine ring. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and form diverse products sets it apart from similar compounds .

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-(2-chloro-6-cyanopyridin-4-yl)acetic acid

InChI

InChI=1S/C8H5ClN2O2/c9-7-2-5(3-8(12)13)1-6(4-10)11-7/h1-2H,3H2,(H,12,13)

InChI Key

BXJAIDVIHKNRCU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)Cl)CC(=O)O

Origin of Product

United States

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